Cas no 182561-27-9 ((3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1))
182561-27-9 structure
Product Name:(3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1)
Numero CAS:182561-27-9
MF:C20H28N2O9
MW:440.444326400757
CID:139371
PubChem ID:14017566
Update Time:2025-04-19
(3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1)
- (3S)-3-Amino-2,3,4,5-Tetrahydro-2-Oxo-1h-1-Benzazepine-1-Acetatic Acid1,2-Dimethylethyl Ester, (2r,3r)-2,3-Dihydroxybutanedioate
- (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimeth
- (3S)-3-AMINO-2,3,4,5-TETRAHYDRO-2-OXO-1H-1-BENZAZEPINE-1-ACETATIC ACID1,2-DIMETHYLETHYL ESTER, (2R,3R)-2,3-DIHYDROXYBUT...
- (3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester,...
- (3S)-3-Amino-2,3,4,5-Tetrahydro-2-Oxo-1H-1-Benzazepine-1-AcetaticAcid1,2-DimethylethylEster,(2R,3R)-2,3-Dihydroxybutanedioate(1:1)
- T-Butyl 3s-amino-2,3,4,5-tetrahydro-1h-1benaepin-2-one-1-acetate-tartrate
- AS-82241
- (S)-tert-Butyl2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate(2R,3R)-2,3-dihydroxysuccinate
- Tert-butyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid
- (S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate (2R,3R)-2,3-dihydroxysuccinate
- 182561-27-9
- D96020
- tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate
- A26002
- 117770-66-8
-
- Inchi: 1S/C16H22N2O3.C4H6O6/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,8-10,17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-;1-,2-/m01/s1
- Chiave InChI: DLYKUHWZMNJPSM-RVHANOPWSA-N
- Sorrisi: O(C(CN1C([C@H](CCC2C=CC=CC1=2)N)=O)=O)C(C)(C)C.O[C@@H](C(=O)O)[C@H](C(=O)O)O
Proprietà calcolate
- Massa esatta: 440.17900
- Massa monoisotopica: 440.17948047g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 31
- Conta legami ruotabili: 7
- Complessità: 537
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 188Ų
Proprietà sperimentali
- PSA: 187.69000
- LogP: 0.27750
(3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1) Letteratura correlata
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
182561-27-9 ((3S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetatic acid1,2-dimethylethyl ester, (2R,3R)-2,3-dihydroxybutanedioate(1:1)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti